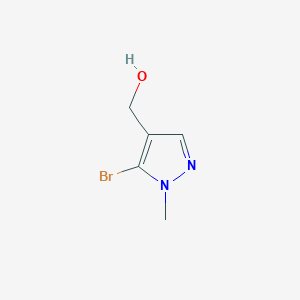
(furan-3-yl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Furan-3-yl)trimethylsilane: is an organosilicon compound that features a furan ring attached to a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions:
Silylation of Enone: One common method involves the silylation of enone derived from furan-3-carbaldehyde.
Aldol Condensation: Another method involves the aldol condensation of furan-3-carbaldehyde with acetone in an aqueous sodium hydroxide solution, followed by silylation.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: (Furan-3-yl)trimethylsilane can undergo oxidation reactions, typically forming furan derivatives with various functional groups.
Substitution: This compound can participate in substitution reactions, where the trimethylsilane group can be replaced by other functional groups under appropriate conditions.
Addition Reactions: It can also undergo addition reactions with dienophiles, leading to the formation of polycyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Addition: Lewis acids like zinc chloride or catalysts like L-proline are often used in addition reactions.
Major Products:
Oxidation: Furan derivatives with hydroxyl or carbonyl groups.
Substitution: Various substituted furans.
Addition: Polycyclic compounds with furan rings.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (Furan-3-yl)trimethylsilane is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antibacterial Agents: Derivatives of this compound have shown potential as antibacterial agents, particularly against drug-resistant strains.
Industry:
作用機序
The exact mechanism of action of (furan-3-yl)trimethylsilane in various reactions involves the interaction of the furan ring and the trimethylsilane group with different reagents. The furan ring can act as a nucleophile or electrophile, depending on the reaction conditions, while the trimethylsilane group can stabilize intermediates or facilitate the formation of new bonds .
類似化合物との比較
Trimethylsilane: A simpler compound with a similar trimethylsilane group but without the furan ring.
Furan-3-ylethynyltrimethylsilane: Another derivative with an ethynyl group instead of the trimethylsilane group.
Uniqueness:
特性
CAS番号 |
29788-22-5 |
|---|---|
分子式 |
C7H12OSi |
分子量 |
140.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



